An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-ethylpyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-bromo-N-ethylpyridin-2-amine, a substituted bromopyridine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with well-established principles of organic chemistry and data from closely related analogues to offer a robust resource for researchers.
Core Chemical Properties
5-bromo-N-ethylpyridin-2-amine is a halogenated aromatic amine with the molecular formula C₇H₉BrN₂. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an ethylamino group at the 2-position. These functional groups are key to its reactivity and potential biological activity. The bromine atom provides a site for various cross-coupling reactions, making it a versatile synthetic intermediate, while the secondary amine can participate in a range of chemical transformations and may contribute to interactions with biological targets.
Table 1: Physicochemical Properties of 5-bromo-N-ethylpyridin-2-amine
| Property | Value | Source |
| CAS Number | 856850-36-7 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Purity | ≥95.0% | Fluorochem |
| Appearance | (Not specified) | - |
| Melting Point | (No data available) | - |
| Boiling Point | (No data available) | - |
| Solubility | (No data available) | - |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Nucleophilic Aromatic Substitution of 2,5-dibromopyridine with Ethylamine
This method is based on the general principles of nucleophilic aromatic substitution on dihalopyridines.
Experimental Protocol:
Materials:
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2,5-dibromopyridine
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Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
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A suitable base (e.g., potassium carbonate, sodium tert-butoxide)
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A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a sealed tube with ethanol)
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Palladium catalyst and ligand (for Buchwald-Hartwig amination, if direct substitution is inefficient)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate for chromatography elution
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask or a sealed tube, add 2,5-dibromopyridine (1.0 eq) and the chosen base (e.g., potassium carbonate, 2.0 eq).
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Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF). To this suspension, add a solution of ethylamine (1.1-1.5 eq) in the same solvent.
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Reaction: The reaction mixture is stirred and heated (e.g., to 80-120 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-bromo-N-ethylpyridin-2-amine.
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Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis workflow for 5-bromo-N-ethylpyridin-2-amine.
Spectral Properties (Predicted)
As experimental spectral data for 5-bromo-N-ethylpyridin-2-amine is not publicly available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR prediction algorithms and can serve as a guide for the characterization of the synthesized compound.
Table 2: Predicted ¹H NMR Spectral Data for 5-bromo-N-ethylpyridin-2-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 |
| ~7.4 | dd | 1H | H-4 |
| ~6.4 | d | 1H | H-3 |
| ~4.8 | br s | 1H | NH |
| ~3.3 | q | 2H | -CH₂- |
| ~1.2 | t | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 5-bromo-N-ethylpyridin-2-amine
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~110 | C-3 |
| ~96 | C-5 |
| ~38 | -CH₂- |
| ~15 | -CH₃ |
Reactivity and Potential Biological Activity
The chemical reactivity of 5-bromo-N-ethylpyridin-2-amine is largely dictated by its three key structural features: the pyridine ring, the bromo substituent, and the N-ethylamino group.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.
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Bromo Substituent: The bromine atom at the 5-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, making it a valuable building block for the synthesis of more complex molecules.
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N-ethylamino Group: The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and sulfonylation. It can also act as a hydrogen bond donor, which is often crucial for biological activity.
While there is no specific biological data for 5-bromo-N-ethylpyridin-2-amine, the broader class of substituted bromopyridines has been extensively explored in medicinal chemistry and has shown a wide range of biological activities. These include, but are not limited to, kinase inhibition, anti-inflammatory, and antimicrobial activities. The presence of the bromo- and amino- substituents suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.
Caption: Inferred potential biological activities of 5-bromo-N-ethylpyridin-2-amine.
Conclusion
5-bromo-N-ethylpyridin-2-amine is a valuable chemical intermediate with significant potential for use in organic synthesis and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its reactivity and biological activity is warranted and could lead to the development of novel molecules with important applications.
